molecular formula C16H17NO B083288 N-benzyl-3-phenylpropanamide CAS No. 10264-10-5

N-benzyl-3-phenylpropanamide

Cat. No.: B083288
CAS No.: 10264-10-5
M. Wt: 239.31 g/mol
InChI Key: FEOUTXCSJHUHLP-UHFFFAOYSA-N
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Description

N-Benzyl-3-phenylpropanamide is a secondary amide characterized by a benzyl group attached to the amide nitrogen and a phenyl-substituted propanamide backbone (Fig. 1). This compound has garnered attention due to its synthetic versatility and applications in pharmaceutical intermediates.

Properties

CAS No.

10264-10-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-3-phenylpropanamide

InChI

InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)

InChI Key

FEOUTXCSJHUHLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings:

Synthetic Efficiency :

  • This compound’s synthesis via reactive extrusion is superior to traditional methods (e.g., CDI-mediated coupling) due to reduced reaction time (1–2 minutes) and avoidance of urea byproducts .
  • In contrast, hydroxamic acids like N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide require multi-step synthesis with lower yields .

Structural Impact on Bioactivity :

  • The benzyl and phenyl groups in this compound enhance lipophilicity, aiding membrane permeability in antimalarial applications .
  • N-Benzyl-3-phenyllactamide , an α-hydroxy analog, shows reduced antimalarial potency compared to this compound, highlighting the importance of the amide backbone .

Catalytic Behavior :

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling selective C–H activation in metal catalysis, a feature absent in this compound .

Critical Analysis of Divergent Data

  • Yield Discrepancies :

    • This compound’s yield varies between 81% (reactive extrusion) and 90% (mixed anhydride method) due to differences in purification protocols .
    • Pd-catalyzed hydrogenation achieves quantitative yield but requires specialized catalysts .
  • Byproduct Formation :

    • CDI-mediated synthesis generates urea unless a two-step activation is employed, whereas mixed anhydride methods are more straightforward .

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